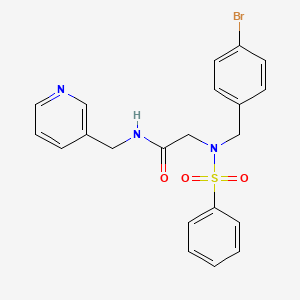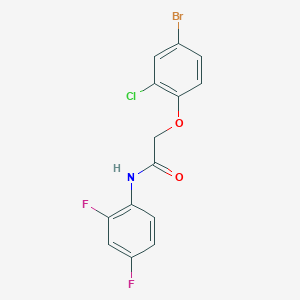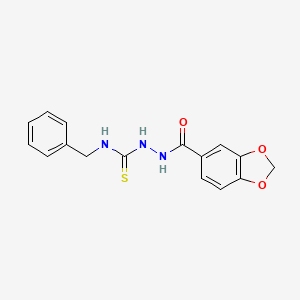
N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine
描述
N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine, commonly known as BPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPG is a glycine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
BPPG has been studied for its potential applications in various fields, including neuroscience, drug discovery, and protein crystallography. In neuroscience, BPPG has been used as a tool to study the function of mGluR4 receptors, which are involved in the regulation of neurotransmitter release. BPPG has also been studied for its potential use in drug discovery, as it has been shown to bind to other proteins besides mGluR4. Additionally, BPPG has been used in protein crystallography studies to aid in the determination of protein structures.
作用机制
BPPG is an allosteric modulator of mGluR4 receptors, which are G protein-coupled receptors that are involved in the regulation of neurotransmitter release. BPPG binds to a specific site on the receptor, causing a conformational change that leads to the inhibition of neurotransmitter release. This mechanism of action has been extensively studied, and BPPG has been shown to be a highly selective modulator of mGluR4 receptors.
Biochemical and Physiological Effects:
BPPG has been shown to have a number of biochemical and physiological effects. In addition to its role as an allosteric modulator of mGluR4 receptors, BPPG has been shown to inhibit the activity of other proteins, including carbonic anhydrase and human carbonic anhydrase II. BPPG has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines.
实验室实验的优点和局限性
BPPG has a number of advantages for lab experiments. It is a highly selective modulator of mGluR4 receptors, which makes it a useful tool for studying the function of these receptors. Additionally, BPPG has been shown to be relatively stable in solution, which makes it easy to work with in the lab. However, there are also some limitations to using BPPG in lab experiments. For example, BPPG has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
未来方向
There are a number of future directions for research on BPPG. One area of interest is the development of new allosteric modulators of mGluR4 receptors, which could have potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPPG, as well as its potential applications in drug discovery and protein crystallography. Finally, there is also interest in developing new synthetic methods for BPPG that could make it easier to produce on a larger scale.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-13-8-6-12(7-9-13)10-17(11-15(18)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYXWXSNROROJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N-(2-methoxyphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B3484161.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)

![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)

![ethyl (2,6-dichloro-4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3484208.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-8-iodo-4-methyl-2H-chromen-2-one](/img/structure/B3484243.png)
